molecular formula C8H6BrClN2O2S B1405000 4-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride CAS No. 1363380-87-3

4-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride

Cat. No.: B1405000
CAS No.: 1363380-87-3
M. Wt: 309.57 g/mol
InChI Key: ZSFHIGZLROQHTA-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride (CAS 1363380-87-3) is a high-purity chemical reagent classified as a heterocyclic building block, essential for advanced chemical synthesis and drug discovery research . The compound has a molecular formula of C 8 H 6 BrClN 2 O 2 S and a molecular weight of 309.57 g/mol . It is a key synthetic intermediate for modifying the indazole scaffold, a privileged structure in medicinal chemistry known for its widespread pharmaceutical and biological properties . Indazole-based compounds have demonstrated significant activities, including anti-inflammatory, antimicrobial, anti-cancer, and activity against neurodegenerative disorders, with many novel molecules reported in clinical trials . The presence of both a bromo substituent and a highly reactive sulfonyl chloride group on the indazole core makes this compound a particularly versatile precursor. Researchers can leverage these functional groups for sequential cross-coupling reactions and nucleophilic substitutions, enabling the creation of diverse chemical libraries for screening and the development of potential therapeutic agents . As a hazardous substance, it is supplied with the signal word "Danger" and hazard statements H314 and H290, indicating it causes severe skin burns and eye damage and may be corrosive to metals . This product is intended For Research Use Only. It is not intended for human or veterinary or diagnostic use.

Properties

IUPAC Name

4-bromo-2-methylindazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2O2S/c1-12-8(15(10,13)14)7-5(9)3-2-4-6(7)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFHIGZLROQHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C(=N1)C=CC=C2Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801230452
Record name 2H-Indazole-3-sulfonyl chloride, 4-bromo-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363380-87-3
Record name 2H-Indazole-3-sulfonyl chloride, 4-bromo-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indazole-3-sulfonyl chloride, 4-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The preparation typically follows these sequential steps:

  • Starting Material Selection : Indazole or substituted indazoles serve as the core structure. For industrial scale, commercially available substituted benzoic acids or esters related to the indazole scaffold are often used as precursors.

  • Introduction of Methyl Group at 2-Position : Methylation can be accomplished via directed alkylation methods on the indazole nitrogen or carbon, depending on the synthetic route, often using methylating agents under controlled conditions to avoid over-alkylation.

  • Regioselective Bromination at 4-Position : Bromination is typically achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under low temperature to control selectivity and minimize dibromo by-products. Optimization of bromination conditions (equivalents of brominating agent, solvent choice, temperature) is critical to maximize yield and purity.

  • Sulfonation and Conversion to Sulfonyl Chloride : Introduction of the sulfonyl chloride group at the 3-position involves sulfonation of the indazole ring with reagents like chlorosulfonic acid or sulfuryl chloride, followed by careful isolation of the sulfonyl chloride derivative. This step requires precise control of reaction time and temperature to avoid decomposition or side reactions.

Detailed Research Findings and Process Optimization

A study on related indazole sulfonyl chlorides and halogenated indazoles reveals the following insights:

  • Bromination Optimization : Using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at temperatures between 0 to 5°C provides high regioselectivity for monobromination at the 4-position. Excess NBS leads to dibromo by-products, which are difficult to separate and reduce final product purity. Screening different brominating agents and reaction conditions is essential for minimizing impurities.

  • Methylation : Methylation at the 2-position is generally performed prior to bromination to avoid interference with the bromination step. Common methylating agents include methyl iodide or dimethyl sulfate, with bases such as potassium carbonate in polar aprotic solvents.

  • Sulfonyl Chloride Formation : Sulfonation typically uses chlorosulfonic acid or sulfuryl chloride. The reaction is conducted under anhydrous conditions, often at low temperatures to avoid over-sulfonation or ring cleavage. The sulfonyl chloride group is highly reactive and must be handled under inert atmosphere and dry conditions.

Data Table: Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Solvent Yield (%) Notes
Methylation (2-position) Methyl iodide, K2CO3 25–50 DMF or acetone 80–90 Performed before bromination
Bromination (4-position) N-Bromosuccinimide (NBS), THF 0 to 5 THF 85–92 Controlled equivalents critical to avoid dibromo by-products
Sulfonation Chlorosulfonic acid or sulfuryl chloride 0 to 25 Anhydrous solvent 70–85 Anhydrous conditions required for sulfonyl chloride formation

Summary of Preparation Methods

Preparation Step Key Reagents Critical Parameters Outcome
1. Methylation Methyl iodide, base (K2CO3) Temperature control, solvent choice High yield 2-methylindazole intermediate
2. Bromination N-Bromosuccinimide (NBS) Equivalents, temperature (0–5°C), solvent (THF) Selective 4-bromo substitution
3. Sulfonyl Chloride Formation Chlorosulfonic acid or sulfuryl chloride Anhydrous conditions, temperature control Formation of 3-sulfonyl chloride group

Chemical Reactions Analysis

4-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

    Oxidation and Reduction Reactions: The bromine atom and the indazole ring can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners used.

Scientific Research Applications

4-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various indazole derivatives, which are important in medicinal chemistry.

    Medicinal Chemistry: Indazole derivatives have shown potential as antiviral, anticancer, and anti-inflammatory agents. This compound can be used to develop new drugs with improved efficacy and selectivity.

    Biological Studies: The compound can be used to study the biological activity of indazole derivatives and their interactions with biological targets.

    Industrial Applications: It can be used in the development of new materials, such as polymers and dyes, with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The indazole ring can also participate in π-π stacking interactions and hydrogen bonding with biological molecules, contributing to its overall activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include brominated indazoles and pyrazoles with varying substituents (Table 1). Key differences lie in:

  • Core Structure : Indazole (benzene fused to pyrazole) vs. pyrazole (5-membered di-nitrogen ring).
  • Substituent Position : Bromine at position 4 (target) vs. 5 (Methyl 5-bromo-1H-indazole-6-carboxylate).
  • Functional Groups : Sulfonyl chloride (target) vs. esters or aldehydes in analogs.

Table 1. Structural Comparison of 4-Bromo-2-methyl-2H-indazole-3-sulfonyl Chloride and Related Compounds

Compound Name Core Structure Substituents Functional Groups Reactivity/Applications
This compound Indazole 4-Br, 2-CH₃ Sulfonyl chloride Electrophilic substitution, sulfonamide synthesis
Methyl 5-bromo-1H-indazole-6-carboxylate Indazole 5-Br, 6-COOCH₃ Ester Hydrolysis to carboxylic acids, coupling reactions
4-Bromo-1-methyl-1H-pyrazole-3-carboxaldehyde Pyrazole 4-Br, 1-CH₃ Aldehyde Condensation, redox reactions

Reactivity and Application Differences

  • Sulfonyl Chloride vs. Ester: The target’s sulfonyl chloride group is highly reactive toward amines and alcohols, enabling sulfonamide and sulfonate ester formation. In contrast, Methyl 5-bromo-1H-indazole-6-carboxylate’s ester group undergoes hydrolysis or aminolysis, yielding carboxylic acids or amides .
  • Bromine Position : Bromine at position 4 (target) directs electrophilic substitution to position 6, while position 5 bromine (Methyl 5-bromo-1H-indazole-6-carboxylate) may alter electronic effects on adjacent functional groups.

Research Findings and Hypothetical Data

Key Hypothetical Properties*

Property This compound Methyl 5-bromo-1H-indazole-6-carboxylate
Molecular Weight (g/mol) ~319.6 ~285.1
Melting Point Likely >150°C (sulfonyl chlorides trend) ~80–100°C (ester analogs)
Solubility Polar aprotic solvents (DMF, DMSO) Moderate in CH₂Cl₂, THF
Stability Moisture-sensitive Air-stable

Biological Activity

4-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structure and biological activity. This article explores its biological properties, mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H6_6BrClN2_2O2_2S, with a molecular weight of approximately 309.57 g/mol. The compound features a bromine atom, a chlorine atom, nitrogen, sulfur, and a sulfonyl chloride functional group. This structure contributes to its reactivity and biological interactions, particularly through the formation of covalent bonds with nucleophilic sites on proteins.

The biological activity of this compound primarily arises from its ability to modify proteins through covalent bonding. The sulfonyl chloride group can react with nucleophilic residues such as cysteine in proteins, leading to significant alterations in protein structure and function. This interaction can inhibit specific kinases, affecting cellular signaling pathways and gene expression.

Key Mechanisms:

  • Covalent Modification : The sulfonyl chloride group forms covalent bonds with nucleophilic sites on proteins.
  • Kinase Inhibition : Inhibition of specific kinases alters cellular metabolism and signaling pathways.
  • Protein Interaction : The compound can induce structural changes in proteins, influencing their activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : The compound has shown potential in inhibiting tumor growth by targeting specific cellular pathways involved in cancer progression.
  • Anti-inflammatory Effects : It may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.
  • Impact on Cellular Processes : The compound affects processes such as proliferation, differentiation, and apoptosis by altering protein functions involved in these pathways.

Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound. Below are summarized findings from notable research:

StudyModelFindings
In vitro assaysDemonstrated inhibition of specific kinases leading to altered gene expression.
Cancer cell linesShowed reduced viability in cancer cells through apoptosis induction.
Protein interaction studiesIdentified binding affinities with key signaling proteins affecting metabolic pathways.

Case Studies

  • Anticancer Studies : In vitro studies on various cancer cell lines have shown that this compound can significantly reduce cell viability by inducing apoptosis. For instance, treatment at concentrations ranging from 10 µM to 100 µM resulted in a dose-dependent decrease in cell proliferation.
  • Inflammation Modulation : Research on inflammatory models indicates that this compound can suppress the production of pro-inflammatory cytokines like IL-6 and TNF-alpha, suggesting its potential use as an anti-inflammatory agent.

Applications in Drug Development

The unique properties of this compound make it a valuable intermediate in the synthesis of various pharmaceutical compounds. Its ability to modify biological targets allows for the development of new drugs aimed at treating cancer and inflammatory diseases.

Potential Applications:

  • Synthesis of Indazole Derivatives : Used as an intermediate for creating new indazole-based compounds with enhanced efficacy.
  • Biochemical Research : Serves as a tool for studying protein interactions and enzyme activities.
  • Therapeutic Agent Development : Explored for its potential as a lead compound in drug discovery efforts targeting specific diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride
Reactant of Route 2
4-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride

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